3-Amino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one
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Overview
Description
3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one is a heterocyclic compound with a molecular formula of C11H12N2O2S. This compound is notable for its unique structure, which includes a thioxooxazolidinone ring, making it a valuable building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one typically involves the reaction of benzylamine with methyl isothiocyanate, followed by cyclization with an appropriate reagent. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as triethylamine to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: N-substituted derivatives.
Scientific Research Applications
3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may modulate signaling pathways by interacting with cellular receptors, leading to altered cellular responses .
Comparison with Similar Compounds
- 3-Benzyl-5-methyleneoxazolidin-2-one
- 2-Amino-5-methylthiazole
- 5-Benzyl-2-thioxo-1,3-thiazolidin-4-one
Comparison: 3-Amino-5-benzyl-5-methyl-2-thioxooxazolidin-4-one is unique due to its specific thioxooxazolidinone ring structure, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in medicinal chemistry and industrial processes .
Properties
CAS No. |
88051-75-6 |
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Molecular Formula |
C11H12N2O2S |
Molecular Weight |
236.29 g/mol |
IUPAC Name |
3-amino-5-benzyl-5-methyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C11H12N2O2S/c1-11(7-8-5-3-2-4-6-8)9(14)13(12)10(16)15-11/h2-6H,7,12H2,1H3 |
InChI Key |
QUOWSOPVOFZXLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)N(C(=S)O1)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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